![molecular formula C12H12N2O4 B5645810 3,4,5,6-tetramethoxyphthalonitrile](/img/structure/B5645810.png)
3,4,5,6-tetramethoxyphthalonitrile
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Overview
Description
Synthesis Analysis
- Novel tetrakis substituted metallophthalocyanines were synthesized from phthalonitrile ligands prepared using potassium carbonate as a catalyst in N,N-dimethylformamide (Günay et al., 2018).
- Tetracationic phthalocyanines were synthesized by cyclotetramerization of phthalonitrile derivatives (Karaoğlu et al., 2008).
Molecular Structure Analysis
- The molecular structure of phthalonitrile ligands was confirmed using spectroscopic methods such as FTIR and UV-Vis, along with single-crystal X-ray diffraction (Günsel et al., 2019).
Chemical Reactions and Properties
- Phthalonitriles undergo electrochemical redox reactions, displaying rich redox behavior leading to high electrocatalytic activity for oxygen reduction (Günay et al., 2018).
Physical Properties Analysis
- Phthalocyanines demonstrate solubility in organic solvents and show aggregation behavior in various solvents and concentrations (Özdemir et al., 2016).
Chemical Properties Analysis
- Electrochemical and spectroelectrochemical measurements indicate that phthalocyanines have unique redox properties and electrochemical behavior (Bıyıklıoğlu et al., 2013).
- The effect of central metal ion on the sensing properties of phthalocyanines has been studied, showing sensitivity dependent on the nature of the metal ion (Günay et al., 2018).
properties
IUPAC Name |
3,4,5,6-tetramethoxybenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKIQDPSYBWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C#N)C#N)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile |
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